Cediranib Maleate

Kinase Selectivity Profiling Off-Target Activity VEGFR Inhibitor

Select Cediranib Maleate for its compound-specific pan-VEGFR profile with verified >800-fold selectivity over Flt-3, a property not replicable by generic VEGFR-2 inhibitors. Its slow KDR off-rate extends target residence time for sustained pathway blockade, and documented P-gp-mediated efflux kinetics (AUC Δ+21% with ketoconazole) make it an essential probe for transporter-mediated DDI models. This maleate salt ensures aqueous solubility for oral in vivo dosing in glioblastoma and ovarian cancer xenograft models at clinically translatable exposures.

Molecular Formula C29H31FN4O7
Molecular Weight 566.6 g/mol
CAS No. 857036-77-2
Cat. No. B1668775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCediranib Maleate
CAS857036-77-2
SynonymsAZD2171;  AZD 2171;  AZD-2171;  AZD2171 maleate;  Cediranib maleate;  Recentin.
Molecular FormulaC29H31FN4O7
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyJRMGHBVACUJCRP-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cediranib Maleate (AZD2171) for Research Procurement: VEGFR-2 Inhibitor Potency and Kinase Selectivity Profile


Cediranib maleate (CAS 857036-77-2, AZD2171 maleate) is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor primarily targeting vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1]. It exhibits potent inhibitory activity against VEGFR-2 (KDR) with an IC50 <1 nM, and also inhibits VEGFR-1 (Flt-1, IC50 5 nM) and VEGFR-3 (Flt-4, IC50 ≤3 nM) . Beyond VEGFRs, cediranib demonstrates activity against c-Kit (IC50 2 nM) and PDGFRβ (IC50 5 nM) . Notably, it displays a distinct selectivity profile, being >36-fold selective for VEGFR over PDGFR-α, >110-fold selective over CSF-1R, and >1000-fold selective over Flt-3 . The maleate salt form is utilized for its improved aqueous solubility compared to the free base, facilitating oral administration in preclinical and clinical studies [2].

Why VEGFR Inhibitor Procurement Requires Cediranib Maleate Over In-Class Analogs


The VEGFR tyrosine kinase inhibitor class is characterized by significant inter-compound variability in kinase selectivity profiles, binding kinetics, and pharmacokinetic parameters, rendering generic substitution scientifically invalid [1]. While multiple agents target VEGFR-2, their off-target activities on kinases such as PDGFR, c-Kit, RET, and FLT-3 diverge substantially, leading to distinct efficacy and toxicity signatures [2]. Cediranib maleate differentiates itself through a specific pan-VEGFR potency profile combined with a defined selectivity window against structurally related kinases [3]. Furthermore, its unique binding kinetics, characterized by a slower off-rate from VEGFR-2 compared to other inhibitors like sunitinib, translate to a prolonged target residence time, a parameter increasingly recognized as critical for sustained pathway inhibition [4]. Therefore, researchers must rely on compound-specific quantitative evidence, as detailed below, rather than class-level assumptions, to ensure experimental reproducibility and appropriate model selection.

Quantitative Evidence for Cediranib Maleate Differentiation: Kinase Selectivity, Binding Kinetics, and Clinical Activity


Kinase Selectivity Window: Cediranib's Superior Discrimination Against PDGFR-α vs. Sunitinib and Pazopanib

Cediranib maleate demonstrates a wider selectivity window between VEGFR-2 and PDGFR-α compared to sunitinib and pazopanib. This is quantified by the ratio of IC50 values. In standardized kinase assays, cediranib inhibits VEGFR-2 with an IC50 of <1 nM and PDGFR-α with an IC50 of 36 nM, yielding a selectivity ratio of >36-fold . In contrast, published data show sunitinib inhibits both VEGFR-2 (IC50 ~10 nM) and PDGFR-α (IC50 ~75 nM) with a narrower ~7.5-fold selectivity, while pazopanib demonstrates even less discrimination between these targets [1]. This higher selectivity window for cediranib implies a reduced likelihood of PDGFR-mediated off-target effects in experimental systems.

Kinase Selectivity Profiling Off-Target Activity VEGFR Inhibitor PDGFR

VEGFR-2 Binding Kinetics: Prolonged Target Residence Time of Cediranib vs. Sunitinib

Cediranib exhibits distinct binding kinetics to VEGFR-2, characterized by a slower dissociation rate and consequently a longer target residence time compared to sunitinib. Using a NanoBRET-based competitive binding assay, the residence time of cediranib on VEGFR-2 was measured at 112 minutes, whereas sunitinib-red (a fluorescent analogue) bound rapidly and demonstrated faster dissociation kinetics [1]. Prolonged target residence time is correlated with sustained pharmacodynamic inhibition beyond plasma drug clearance, potentially influencing in vivo efficacy and dosing schedules [2].

Drug-Target Residence Time Binding Kinetics VEGFR-2 NanoBRET

Comparative Clinical Efficacy: Progression-Free Survival in Endometrial Cancer vs. Olaparib

In a randomized phase 2 trial (NRG-GY012) for advanced endometrial cancer, cediranib maleate monotherapy demonstrated a median progression-free survival (PFS) of 3.8 months, which was superior to the 2.0 months observed with the PARP inhibitor olaparib monotherapy (HR 1.45, 95% CI 0.91–2.3, p=0.935) [1]. Furthermore, the combination of cediranib and olaparib extended median PFS to 5.5 months, although the study did not meet its primary endpoint for the combination arm [1]. This dataset provides a direct clinical comparator, highlighting cediranib's activity as a single agent in this specific cancer type.

Progression-Free Survival Endometrial Cancer Clinical Trial Combination Therapy

Salt Form Advantage: Enhanced Aqueous Solubility of Cediranib Maleate vs. Free Base

The maleate salt form of cediranib (Cediranib Maleate) is specifically chosen to overcome the poor aqueous solubility of the free base, a critical factor for in vivo oral administration and formulation development. Studies demonstrate that cediranib maleate achieves an aqueous solubility of approximately 2 mg/mL at pH 4.5 (22-23 °C), which is substantially higher than the free base [1]. This improved solubility facilitates the preparation of oral dosing solutions and enhances oral bioavailability in preclinical models [2].

Salt Form Aqueous Solubility Formulation Bioavailability

Optimized Application Scenarios for Cediranib Maleate in Preclinical and Translational Research


Glioblastoma Research: Evaluating VEGFR-2 Inhibition in Models with Intact Blood-Brain Barrier

Cediranib maleate has been shown to penetrate the blood-brain barrier (BBB) and modulate tumor vasculature in glioblastoma models [6]. Studies demonstrate that cediranib can induce a 'normalization' of the BBB in U87 glioma xenografts, as measured by MRI parameters [4]. This property is leveraged in research investigating the effects of anti-angiogenic therapy on CNS drug delivery and tumor microenvironment modulation. However, its distribution into the brain is limited by active efflux transporters such as P-gp and BCRP, which must be considered in experimental design [6].

Ovarian Cancer Studies: Exploring Cediranib Monotherapy and Combination with PARP Inhibitors

Cediranib maleate has demonstrated clinical activity in ovarian cancer at a dose of 20 mg/day, providing a validated preclinical-to-clinical translational model [6]. Preclinical research frequently utilizes cediranib to study VEGFR signaling in ovarian cancer cell lines and xenografts, often in combination with PARP inhibitors like olaparib to investigate synergistic anti-tumor effects [4]. The established clinical PFS data (e.g., 3.8 months monotherapy in endometrial cancer) provide a benchmark for calibrating in vivo efficacy studies [5].

Pharmacokinetic and Drug Interaction Studies: Modeling P-gp Substrate Behavior

Cediranib maleate is a well-characterized substrate of P-glycoprotein (P-gp/MDR1), making it a valuable tool compound for investigating drug-drug interactions and transporter-mediated pharmacokinetics [6]. Its apparent oral clearance is moderate, and its mean terminal half-life is 22 hours, allowing for once-daily dosing in preclinical models [6]. Coadministration studies with P-gp inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin) have quantified the impact on cediranib exposure, with AUC changes of +21% and -39%, respectively, providing a robust dataset for modeling transporter effects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cediranib Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.